molecular formula C5H11NS B6268905 (3R)-2,2-dimethylthietan-3-amine CAS No. 1909286-67-4

(3R)-2,2-dimethylthietan-3-amine

Cat. No.: B6268905
CAS No.: 1909286-67-4
M. Wt: 117.22 g/mol
InChI Key: BHIGXGGBHPDRAL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-2,2-dimethylthietan-3-amine is an organic compound with a unique structure characterized by a thietan ring, which is a four-membered ring containing a sulfur atom The compound’s stereochemistry is defined by the (3R) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2-dimethylthietan-3-amine typically involves the formation of the thietan ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor containing sulfur and carbon atoms under specific conditions. For instance, the reaction might involve the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation or crystallization would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or the thietan ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Alkylated or acylated amine products.

Scientific Research Applications

(3R)-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-2,2-dimethylthietan-3-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The thietan ring’s sulfur atom can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2,2-dimethylthietan-3-amine: The enantiomer of (3R)-2,2-dimethylthietan-3-amine, differing only in the spatial arrangement of atoms.

    2,2-dimethylthietan-3-ol: A compound with a hydroxyl group instead of an amine group.

    2,2-dimethylthietan-3-one: A compound with a carbonyl group instead of an amine group.

Uniqueness

This compound is unique due to its specific (3R) configuration, which can result in different biological activities compared to its enantiomer or other derivatives. This stereochemistry can influence the compound’s interaction with enzymes, receptors, and other biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

1909286-67-4

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

(3R)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C5H11NS/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3/t4-/m1/s1

InChI Key

BHIGXGGBHPDRAL-SCSAIBSYSA-N

Isomeric SMILES

CC1([C@@H](CS1)N)C

Canonical SMILES

CC1(C(CS1)N)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.